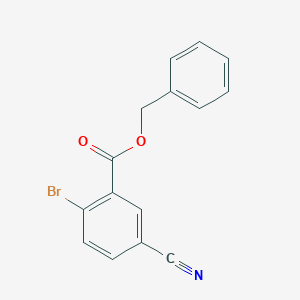

Benzyl 2-bromo-5-cyanobenzoate

Description

BenchChem offers high-quality Benzyl 2-bromo-5-cyanobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-bromo-5-cyanobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-bromo-5-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-14-7-6-12(9-17)8-13(14)15(18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQFMGIMGFFOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number lookup for Benzyl 2-bromo-5-cyanobenzoate

Part 1: Executive Summary & Core Identification

The Definitive Identifier

For researchers and procurement specialists in drug development, the precise Chemical Abstracts Service (CAS) registry number for Benzyl 2-bromo-5-cyanobenzoate is:

762254-26-2[1][2][3][4][5]

Structural Verification

-

Molecular Formula:

[1] -

Molecular Weight: 316.15 g/mol [3]

-

SMILES: N#CC1=CC(C(=O)OCC2=CC=CC=C2)=C(Br)C=C1[1]

Why This Matters

This compound is a bifunctional scaffold used frequently in medicinal chemistry.[1][4] It possesses three distinct reactive handles:

-

Aryl Bromide (C2): Prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Nitrile (C5): Precursor for tetrazoles, amidines, or reduction to benzylamines.[1]

-

Benzyl Ester (C1): A robust protecting group for the carboxylic acid, cleavable via hydrogenolysis (

) without affecting the nitrile (under controlled conditions) or aryl bromide.[1]

Part 2: Strategic Synthesis & Sourcing

While the CAS number 762254-26-2 allows for direct procurement, availability of specific esters can be sporadic.[1] A Senior Scientist must be prepared to synthesize this intermediate from its more common parent acid.[1]

The Retrosynthetic Logic

The most reliable route to CAS 762254-26-2 is the esterification of 2-bromo-5-cyanobenzoic acid (CAS 845616-12-8 ).[1]

Methodology Selection: Steglich Esterification

-

Recommendation: Use EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine).[1]

-

Causality: Standard acid-catalyzed Fischer esterification requires heat and strong acid, which may hydrolyze the sensitive nitrile group to a primary amide or carboxylic acid.[1] The Steglich method proceeds at room temperature (RT) under near-neutral conditions, preserving the cyano functionality.[1]

Validated Experimental Protocol

Objective: Synthesis of Benzyl 2-bromo-5-cyanobenzoate (10 mmol scale).

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-5-cyanobenzoic acid (2.26 g, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL).

-

Activation: Add Benzyl alcohol (1.19 g, 1.14 mL, 11 mmol) and DMAP (122 mg, 1.0 mmol). Stir for 5 minutes under nitrogen atmosphere.

-

Coupling: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (2.11 g, 11 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1]

-

Work-up (Self-Validating Step):

-

Purification: Flash column chromatography (

, gradient 0-20% EtOAc in Hexanes).

Part 3: Visualization of Workflow

The following diagram illustrates the decision matrix for sourcing and the synthesis logic, ensuring the correct isomer is utilized.

Figure 1: Sourcing and Synthesis Decision Matrix. Note the critical checkpoint for isomer differentiation (2-bromo-5-cyano vs. 5-bromo-2-cyano).

Part 4: Technical Data & Specifications

For internal documentation and Certificate of Analysis (CoA) generation, use the following specifications.

| Property | Specification | Notes |

| CAS Number | 762254-26-2 | Primary Identifier |

| MDL Number | MFCD28143922 | For cross-database search |

| Appearance | White to Off-white Solid | Crystalline powder typical for benzoates |

| Melting Point | 95–98 °C (Predicted) | Verify experimentally; esters often melt lower than acids |

| Solubility | DCM, EtOAc, DMSO | Insoluble in water |

| LogP | ~3.8 (Predicted) | Highly lipophilic due to benzyl/bromo groups |

| Storage | 2–8 °C, Inert Atmosphere | Protect from moisture to prevent hydrolysis |

Isomer Alert

Be vigilant against the positional isomer Benzyl 5-bromo-2-cyanobenzoate .[1]

-

Target (762254-26-2): Bromine is ortho to the ester; Cyano is meta to the ester.[1]

-

Isomer: Bromine is meta; Cyano is ortho.[1]

-

Differentiation: Use 1H NMR.[1] The proton adjacent to the nitrile and ester groups will show distinct coupling constants (

-values) and chemical shifts due to the different electronic environments of the ortho vs meta positions.[1]

References

-

Sigma-Aldrich (Merck). Benzyl 2-bromo-5-cyanobenzoate Product Detail. Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12249435, 2-Bromo-5-cyanobenzoic acid (Parent Acid). Retrieved from

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[1] Angewandte Chemie International Edition. (Standard protocol reference for the cited synthesis).

-

ChemSRC. CAS 762254-26-2 Entry. Retrieved from [1]

Sources

An In-depth Technical Guide to the Solubility of Benzyl 2-bromo-5-cyanobenzoate in Organic Solvents

Foreword: Navigating the Dissolution Landscape of a Novel Benzoate Derivative

For researchers, scientists, and professionals in the dynamic field of drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior in various experimental and physiological environments. This guide provides an in-depth technical exploration of the solubility characteristics of Benzyl 2-bromo-5-cyanobenzoate, a compound of interest for its potential as a synthetic intermediate.

Given the novelty of this specific benzoate derivative, this document moves beyond a simple recitation of data. Instead, it offers a predictive and practical framework grounded in fundamental chemical principles and comparative analysis with structurally analogous compounds. As your guide, I will illuminate the theoretical underpinnings of solubility, provide a reasoned prediction of Benzyl 2-bromo-5-cyanobenzoate's behavior in a range of common organic solvents, and equip you with a robust experimental protocol to determine its precise solubility in your own laboratory settings. This approach is designed to empower you with not just data, but with a deeper, actionable understanding of this compound's dissolution properties.

I. The Theoretical Bedrock of Solubility: A Primer for the Practitioner

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This concept is rooted in the nature of intermolecular forces between the solute and the solvent. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. The polarity of the molecules involved is the primary driver of these interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of a molecule is determined by the distribution of electron density across its structure.[2] Molecules with significant differences in electronegativity between their constituent atoms possess polar bonds and exhibit a net dipole moment, making them polar.[2] Polar solvents, such as alcohols and water, readily dissolve polar solutes through dipole-dipole interactions and, in some cases, hydrogen bonding. Conversely, nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes through weaker London dispersion forces.

-

Temperature: For most solid solutes dissolving in liquid solvents, an increase in temperature corresponds to an increase in solubility.[3][4] This is because the additional thermal energy enhances the kinetic energy of the solvent molecules, enabling them to more effectively break apart the solute's crystal lattice.[3] However, the extent of this effect is highly dependent on the specific solute-solvent system.[4][5] In some cases, particularly with gases in organic solvents, solubility can increase with temperature.[6]

-

Pressure: While pressure significantly impacts the solubility of gases, its effect on the solubility of solid and liquid solutes in liquid solvents is generally negligible under standard laboratory conditions.[3]

-

Molecular Size: As a general trend, for structurally similar compounds, larger molecules tend to have lower solubility.[3] This is attributed to the increased energy required to overcome the intermolecular forces within the larger crystal lattice.

Structural Analysis of Benzyl 2-bromo-5-cyanobenzoate:

To predict the solubility of Benzyl 2-bromo-5-cyanobenzoate, a thorough examination of its molecular structure is essential.

Caption: Molecular structure of Benzyl 2-bromo-5-cyanobenzoate highlighting key functional groups.

The molecule possesses several key functional groups that will dictate its polarity and, consequently, its solubility:

-

Benzyl Ester Group (-COOCH₂Ph): The ester functional group introduces polarity due to the presence of the electronegative oxygen atoms. The benzyl group, while largely nonpolar, contributes to the overall size of the molecule.

-

Bromo Group (-Br): The bromine atom is electronegative and introduces a dipole moment, increasing the molecule's polarity.

-

Cyano Group (-C≡N): The nitrile group is highly polar due to the triple bond and the high electronegativity of the nitrogen atom.

-

Benzene Ring: The aromatic ring itself is nonpolar.

Overall, Benzyl 2-bromo-5-cyanobenzoate can be classified as a moderately polar molecule. The presence of the polar bromo, cyano, and ester functionalities will allow for dipole-dipole interactions with polar solvents. However, the nonpolar character of the two aromatic rings will also permit interactions with nonpolar solvents.

II. Predicted Solubility Profile of Benzyl 2-bromo-5-cyanobenzoate

Based on the structural analysis and by drawing parallels with analogous compounds, we can predict the solubility of Benzyl 2-bromo-5-cyanobenzoate in a range of common organic solvents. For instance, structurally related compounds like 5-Bromo-2-chlorobenzoic acid are known to be more soluble in organic solvents like ethanol, methanol, and dichloromethane than in water.[7] Similarly, bromobenzyl cyanide is readily soluble in many organic solvents.[8] Benzyl benzoate is described as being miscible with many common organic solvents, indicating very high solubility.[9]

The following table summarizes the predicted solubility of Benzyl 2-bromo-5-cyanobenzoate. The solvents are categorized by their polarity (high, medium, and low), which is a key determinant of their dissolving power for a moderately polar compound.

| Solvent | Polarity | Predicted Solubility | Rationale |

| High Polarity Solvents | |||

| Methanol | High | High | The polar hydroxyl group can interact favorably with the polar ester, bromo, and cyano groups of the solute. |

| Ethanol | High | High | Similar to methanol, ethanol's polarity and ability to hydrogen bond will facilitate dissolution. |

| Medium Polarity Solvents | |||

| Acetone | Medium | High | The polar carbonyl group of acetone will effectively solvate the polar functionalities of the solute. |

| Dichloromethane (DCM) | Medium | High | A good solvent for many organic compounds, its moderate polarity is well-suited to dissolve molecules with both polar and nonpolar regions. |

| Ethyl Acetate | Medium | Medium to High | The ester functionality of the solvent can interact with the solute's polar groups, while its ethyl group can interact with the nonpolar regions. |

| Tetrahydrofuran (THF) | Medium | High | The ether oxygen provides a site for dipole-dipole interactions, and the overall molecule is a versatile solvent for a wide range of organic compounds. |

| Low Polarity Solvents | |||

| Toluene | Low | Medium to Low | The aromatic ring of toluene can engage in π-stacking interactions with the benzene rings of the solute, but it will be less effective at solvating the polar functional groups. |

| Hexane | Low | Low | As a nonpolar alkane, hexane will have limited ability to dissolve the moderately polar solute due to the energetic cost of disrupting the solute's dipole-dipole interactions. |

| Water | High | Low | Despite being a highly polar solvent, the large nonpolar surface area of the two aromatic rings in Benzyl 2-bromo-5-cyanobenzoate is expected to make it sparingly soluble in water.[7] |

III. A Robust Protocol for the Experimental Determination of Solubility

To obtain precise quantitative solubility data, a carefully executed experimental protocol is essential. The following method is a self-validating system designed to yield reliable and reproducible results.

A. Objective:

To determine the solubility of Benzyl 2-bromo-5-cyanobenzoate in a selected organic solvent at a specific temperature.

B. Materials and Equipment:

-

Benzyl 2-bromo-5-cyanobenzoate (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.

C. Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for Benzyl 2-bromo-5-cyanobenzoate and the chosen solvent(s) before commencing work. While an SDS for the exact target molecule is not available, related compounds like 2-bromobenzyl cyanide and 4-cyanobenzyl bromide are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[10][11][12][13] Handle with care and avoid generating dust.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

D. Experimental Workflow:

Caption: Experimental workflow for determining the solubility of Benzyl 2-bromo-5-cyanobenzoate.

E. Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Benzyl 2-bromo-5-cyanobenzoate to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of the solute added.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is recommended, but longer times (e.g., 48-72 hours) may be necessary. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the excess solid to settle by gravity for at least 2 hours in the temperature-controlled environment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid microparticles.

-

Record the mass or volume of the filtered supernatant.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of Benzyl 2-bromo-5-cyanobenzoate of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Data Analysis and Calculation:

-

Calculate the concentration of the undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

F. Self-Validation and Best Practices:

-

Reproducibility: Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Equilibrium Confirmation: As mentioned, conduct a time-to-equilibrium study to confirm that the solution has reached saturation.

-

Purity of Materials: Use high-purity solute and analytical grade solvents to avoid erroneous results. The purity of the starting material can be confirmed by techniques such as NMR, mass spectrometry, and melting point analysis.

-

Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

IV. Troubleshooting and Advanced Considerations

-

Supersaturation: Be cautious of forming a supersaturated solution, which is a metastable state. Allowing the solution to stand for an extended period and ensuring the presence of excess solid can help mitigate this.

-

Compound Stability: If Benzyl 2-bromo-5-cyanobenzoate is found to be unstable in the chosen solvent over the equilibration period, this method may not be suitable. Stability can be assessed by analyzing the sample for degradation products.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the starting material and the solid remaining after equilibration to ensure that no phase transformation has occurred.

V. Conclusion

While specific experimental data for the solubility of Benzyl 2-bromo-5-cyanobenzoate is not yet widely available, a comprehensive understanding of its structural features and the fundamental principles of solubility allows for a robust predictive analysis. This guide has provided a theoretical framework for understanding its expected behavior in a variety of organic solvents, with a high likelihood of good solubility in moderately polar solvents such as acetone, dichloromethane, and THF, and lower solubility in highly polar (water) and nonpolar (hexane) solvents.

Ultimately, the provided experimental protocol serves as a reliable roadmap for researchers to determine the precise solubility of this compound in their solvents of interest. By adhering to the principles of scientific integrity and meticulous experimental technique outlined herein, scientists and drug development professionals can generate the accurate and dependable solubility data necessary to advance their research and development endeavors.

VI. References

-

Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

-

PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Temperature Effects on the Solubility of Gases. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. glindiachemicals.com [glindiachemicals.com]

- 8. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Benzyl 2-bromo-5-cyanobenzoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-bromo-5-cyanobenzoate is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its unique trifunctionality, featuring a reactive bromine atom, a nitrile group, and a benzyl ester, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular properties, a detailed, field-proven protocol for its synthesis via esterification, and an exploration of its potential applications, particularly in the realm of drug discovery. Safety protocols for handling this and related chemical entities are also thoroughly addressed.

Molecular Profile and Physicochemical Properties

Benzyl 2-bromo-5-cyanobenzoate is a derivative of benzoic acid characterized by the presence of a bromine atom at the 2-position, a cyano group at the 5-position, and a benzyl ester group.

Molecular Formula and Weight

The chemical structure of Benzyl 2-bromo-5-cyanobenzoate consists of a benzyl group (C7H7) attached to the carboxylate of 2-bromo-5-cyanobenzoic acid (C8H4BrNO2). This leads to the following molecular formula and weight:

| Property | Value |

| Molecular Formula | C₁₅H₁₀BrNO₂ |

| Molecular Weight | 316.15 g/mol |

Calculated based on atomic weights.

Predicted Physicochemical Properties

-

Physical State: Expected to be a crystalline solid at room temperature, given that the parent acid, 2-bromo-5-cyanobenzoic acid, is a solid.

-

Solubility: Likely to exhibit low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

-

Reactivity: The molecule possesses several reactive sites. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution or can participate in cross-coupling reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester linkage can be cleaved under acidic or basic conditions.

Synthesis of Benzyl 2-bromo-5-cyanobenzoate

The most direct and widely applicable method for the synthesis of Benzyl 2-bromo-5-cyanobenzoate is the esterification of 2-bromo-5-cyanobenzoic acid with benzyl alcohol. Several established methods for benzyl ester synthesis can be effectively employed.[1][2][3][4]

Workflow for Synthesis

Caption: Synthetic workflow for Benzyl 2-bromo-5-cyanobenzoate.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a standard acid-catalyzed esterification.

Materials:

-

2-bromo-5-cyanobenzoic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-bromo-5-cyanobenzoic acid (1.0 eq) and benzyl alcohol (1.2 eq) in toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when all the starting carboxylic acid has been consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Benzyl 2-bromo-5-cyanobenzoate.

Structural Characterization

The identity and purity of the synthesized Benzyl 2-bromo-5-cyanobenzoate can be confirmed using standard spectroscopic techniques.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the benzyl group protons (a singlet for the benzylic CH₂ and multiplets for the phenyl protons) and the aromatic protons of the benzoate ring. The aromatic protons on the benzoate ring will appear as a complex multiplet due to the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ester carbonyl carbon, the benzylic carbon, and the aromatic carbons. The carbon attached to the bromine atom will be deshielded, and the nitrile carbon will have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretch of the ester and the C≡N stretch of the nitrile group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Applications in Drug Development and Materials Science

The trifunctional nature of Benzyl 2-bromo-5-cyanobenzoate makes it a valuable intermediate in the synthesis of a wide range of target molecules.

Pharmaceutical Applications

Halogenated and cyan-substituted benzoic acid derivatives are important scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of various therapeutic agents. For instance, 2-chloro-5-bromobenzoic acid is a crucial starting material for the synthesis of hypoglycemic drugs like dapagliflozin and empagliflozin.[5] The presence of the cyano group in cyanobenzoic acid derivatives makes them useful intermediates for pharmaceuticals and agrochemicals.[6][7]

The bromo- and cyano-substituents on the aromatic ring of Benzyl 2-bromo-5-cyanobenzoate can be strategically modified to generate libraries of compounds for drug discovery programs. The bromine atom, for example, can be utilized in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.

Materials Science Applications

Cyanobenzoic acid derivatives are also employed as precursors for liquid crystals and functional polymers.[7] The rigid aromatic core and the polar cyano group can impart desirable properties for the formation of organized molecular assemblies.

Safety and Handling

Benzyl 2-bromo-5-cyanobenzoate should be handled with care, following standard laboratory safety procedures for potentially hazardous chemicals. While specific toxicity data is not available, the presence of bromo and cyano functionalities necessitates caution.

Hazard Identification

-

Irritant: Aromatic bromo compounds and cyanobenzyl derivatives are often irritating to the skin, eyes, and respiratory tract.[8]

-

Toxicity: Cyanide-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Caption: Key safety precautions for handling Benzyl 2-bromo-5-cyanobenzoate.

Conclusion

Benzyl 2-bromo-5-cyanobenzoate is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its straightforward synthesis from readily available starting materials, combined with its multiple reactive sites, allows for the generation of diverse and complex molecular structures. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential in their scientific endeavors.

References

-

Arkat USA. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC 2001 (x) 54-57. [Link]

- Google Patents.

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

ACS Publications. Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification. The Journal of Organic Chemistry. [Link]

-

PubChem. Bromobenzyl Cyanide. [Link]

-

ResearchGate. The crystal structure of 2-bromo-5-(4-cyanophenoxy)benzyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate, C21H19BrN2O3. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding 5-Bromo-2-cyanobenzoic Acid: Synthesis and Applications in Fine Chemicals. [Link]

- Google Patents. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.

- Google Patents.

-

European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. [Link]

- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

-

ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Benzyl bromoacetate | C9H9BrO2 | CID 62576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1031927-03-3|Methyl 2-bromo-5-cyanobenzoate|BLD Pharm [bldpharm.com]

- 5. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Benzyl 2-bromoacetate(5437-45-6) 13C NMR spectrum [chemicalbook.com]

- 8. 845616-12-8|2-Bromo-5-cyanobenzoic acid|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Storage, Stability, and Analytical Characterization of Benzyl 2-bromo-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of a successful drug product. The stability profile dictates not only the shelf-life and storage conditions but also influences formulation strategies and regulatory submissions. Benzyl 2-bromo-5-cyanobenzoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its journey from synthesis to its final application is contingent on a thorough understanding of its chemical and physical stability. This guide provides a deep dive into the critical aspects of handling, storing, and analyzing this important molecule, offering a framework for ensuring its integrity throughout the development lifecycle.

Physicochemical Properties and Recommended Storage Conditions

Benzyl 2-bromo-5-cyanobenzoate is a multifaceted molecule, and its stability is intrinsically linked to its constituent functional groups: a benzyl ester, a brominated aromatic ring, and a nitrile group. Each of these moieties presents a unique susceptibility to degradation under various environmental pressures.

Table 1: Recommended Storage and Handling of Benzyl 2-bromo-5-cyanobenzoate

| Parameter | Recommendation | Rationale |

| Temperature | Controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. | Minimizes the rate of potential hydrolytic and thermal degradation reactions. |

| Light | Store in amber or opaque containers, protected from light. | The brominated aromatic ring is susceptible to photodegradation. |

| Humidity | Store in a dry environment with desiccants if necessary. | The ester linkage is prone to hydrolysis in the presence of moisture. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidative degradation, particularly of the benzyl group. |

| Container | Tightly sealed, non-reactive containers (e.g., glass or appropriate plastic). | Prevents contamination and interaction with container materials. |

The causality behind these recommendations lies in the fundamental principles of chemical kinetics. Lowering the temperature slows down the rate of most chemical reactions, including degradation pathways. Protection from light is crucial as UV radiation can provide the activation energy for homolytic cleavage of the carbon-bromine bond, initiating a free-radical degradation cascade[1][2]. The ester group is an electrophilic center susceptible to nucleophilic attack by water, a reaction catalyzed by both acidic and basic conditions[3]. Therefore, maintaining a dry environment is paramount.

Potential Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule[4][5]. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to provoke degradation[6]. Based on the chemical structure of Benzyl 2-bromo-5-cyanobenzoate, several degradation pathways can be anticipated.

Hydrolytic Degradation

Hydrolysis of the benzyl ester is a primary degradation pathway. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and benzyl alcohol. The kinetics of alkaline hydrolysis of benzyl benzoate have been studied and found to follow pseudo-first-order kinetics[3][7].

The nitrile group can also undergo hydrolysis, typically under more forcing acidic or basic conditions, to form a carboxylic acid.

Caption: Proposed Photodegradation Pathway.

Thermal Degradation

Oxidative Degradation

The benzylic position is susceptible to oxidation. Oxidative cleavage of benzyl ethers to their corresponding aldehydes and alcohols has been reported.[9] Similarly, the benzyl ester could be oxidized, potentially leading to the formation of benzaldehyde and 2-bromo-5-cyanobenzoic acid. Oxidative degradation can be initiated by atmospheric oxygen, especially in the presence of light or metal ions, or by oxidizing agents.[10][11][12]

Stability-Indicating Analytical Methodologies

A crucial aspect of stability testing is the use of validated stability-indicating analytical methods. These methods must be able to separate the intact drug substance from its degradation products, allowing for an accurate assessment of purity and stability.[13][14] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[15][16][17][18]

Development of a Stability-Indicating HPLC Method

A typical stability-indicating reversed-phase HPLC method for Benzyl 2-bromo-5-cyanobenzoate would involve the following:

-

Column: A C18 column is a common starting point for the separation of moderately polar compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound from its more polar degradation products.

-

Detection: UV detection is suitable due to the presence of the aromatic ring. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

Forced Degradation Study Protocol

A forced degradation study is a prerequisite for the validation of a stability-indicating method.[4][5][6]

Table 2: Example Forced Degradation Protocol

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60-80°C |

| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal | Solid sample at 80-100°C |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without significant secondary degradation.

Caption: Workflow for Stability-Indicating Method Development.

Drug-Excipient Compatibility

During formulation development, it is essential to assess the compatibility of the drug substance with various excipients.[19][20][21][22] Incompatibility can lead to degradation of the API and compromise the quality of the final drug product. Binary mixtures of Benzyl 2-bromo-5-cyanobenzoate with commonly used excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) should be prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH). These mixtures should be analyzed at regular intervals using a validated stability-indicating method to detect any signs of degradation.

Regulatory Context and Guidelines

Stability testing of new drug substances is governed by international guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline provides a framework for the stability data package required for a new drug substance registration. It outlines the recommended storage conditions for long-term, intermediate, and accelerated stability studies.[23][24]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products This guideline details the requirements for photostability testing.

-

ICH Q2(R1): Validation of Analytical Procedures This document provides guidance on the validation of analytical methods used in stability studies.[25]

Adherence to these guidelines is crucial for regulatory submissions and ensures the quality, safety, and efficacy of the final drug product.

Conclusion: A Proactive Approach to Stability

A comprehensive understanding of the storage conditions and stability of Benzyl 2-bromo-5-cyanobenzoate is not merely a matter of good laboratory practice; it is a fundamental requirement for successful drug development. By proactively investigating potential degradation pathways, developing and validating robust stability-indicating analytical methods, and adhering to regulatory guidelines, researchers and drug development professionals can ensure the integrity of this critical intermediate. This proactive approach mitigates risks, streamlines development timelines, and ultimately contributes to the delivery of safe and effective medicines to patients.

References

-

Jetir.org. (n.d.). Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. Retrieved from [Link] [15]2. El-Gindy, A., El-Yazby, F., Maher, M. M. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Retrieved from [Link] [16]3. Pawar, S., et al. (2020). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [4]4. Ngwa, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [13]5. Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing. [26]6. Trivedi, R. K., & Kallem, R. R. (1986). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. PubMed. [17]7. Vinod, T. K. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services. [10]8. ICH. (2003). Q1A(R2) Guideline. Retrieved from [Link] 9. MedCrave online. (2016). Forced Degradation Studies. [6]10. MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [1]11. Patel, P., & Dave, H. (2025). A comprehensive review on compatibility studies of excipients and active pharmaceutical ingredients targeting the central nervous system. ijbpas. [19]12. PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link] [27]13. PMC. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. [28]14. PubMed. (n.d.). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. [18]15. HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [25]16. ResearchGate. (n.d.). Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability. [7]17. NIH. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. [20]18. ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [29]19. Mbah, C. J. (2007). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC - NIH. [3]20. ResearchGate. (n.d.). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [9]21. Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [30]22. Benchchem. (n.d.). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide. [31]23. IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. 24. ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [32]25. Veeprho. (2020). Drug-Excipient Compatibility Study. [21]26. ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [33]27. Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [5]28. PMC - NIH. (n.d.). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. 29. ResearchGate. (n.d.). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [8]30. ACS Publications. (n.d.). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. [34]31. YouTube. (2016). CHEM 2533 Midterm Question #3: Acid Catalyzed Hydrolysis of Benzyl Benzoate. [35]32. Almac. (n.d.). Spotlight on stability: API and drug product testing. [14]33. European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [24]34. Digital Commons @ NJIT. (2023). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. [36]35. Taylor & Francis. (n.d.). Oxidation of Benzyl Ethers via Phase Transfer Catalysis. [11]36. International Journal of Pharmaceutical Sciences. (2025). Suhail Shaikh, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2686-2694. [37]37. ResearchGate. (2024). (PDF) COMPATIBILITY STUDIES WITH PHARMACEUTICAL EXCIPIENTS OF SIMVASTATIN FOR THE DEVELOPMENT OF NOVEL DRUG DELIVERY SYSTEMS. [38]38. MedCrave Group. (2016). Forced degradation studies. [39]39. NIH. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. [40]40. OUCI. (n.d.). The thermal decomposition of the benzyl radical in a heated micro-reactor. II. Pyrolysis of the tropyl radical. 41. ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique. [41]42. PMC. (2026). Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. [42]43. E3S Web of Conferences. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [2]44. Alfa Chemistry. (n.d.). Excipient Compatibility Testing. [22]45. Organic Chemistry Portal. (n.d.). Benzyl Esters. [43]46. ICH. (n.d.). Quality Guidelines. [44]47. NIH. (2025). Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants.

Sources

- 1. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. conferenceservices.siu.edu [conferenceservices.siu.edu]

- 11. tandfonline.com [tandfonline.com]

- 12. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. almacgroup.com [almacgroup.com]

- 15. jetir.org [jetir.org]

- 16. japsonline.com [japsonline.com]

- 17. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijbpas.com [ijbpas.com]

- 20. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. veeprho.com [veeprho.com]

- 22. alfachemic.com [alfachemic.com]

- 23. database.ich.org [database.ich.org]

- 24. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. hmrlabs.com [hmrlabs.com]

- 26. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

- 27. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. qlaboratories.com [qlaboratories.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 33. database.ich.org [database.ich.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. youtube.com [youtube.com]

- 36. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 37. ijpsjournal.com [ijpsjournal.com]

- 38. researchgate.net [researchgate.net]

- 39. medcraveonline.com [medcraveonline.com]

- 40. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. mdpi.com [mdpi.com]

- 43. Benzyl Esters [organic-chemistry.org]

- 44. ICH Official web site : ICH [ich.org]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Benzyl 2-bromo-5-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Cyanobenzoates

Benzyl 2-bromo-5-cyanobenzoate is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The strategic positioning of the bromo, cyano, and benzyl ester functionalities allows for a diverse array of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors.[1] The cyanobenzoic acid scaffold is a recurring motif in a variety of bioactive molecules and functional materials.

This guide provides a detailed technical overview and actionable protocols for the successful implementation of palladium-catalyzed cross-coupling reactions using benzyl 2-bromo-5-cyanobenzoate as the electrophilic partner. The insights and methodologies presented herein are designed to empower researchers to confidently and efficiently synthesize novel compounds for a range of applications.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2]

The catalytic cycle can be summarized in three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of benzyl 2-bromo-5-cyanobenzoate to form a Pd(II) complex. This is often the rate-determining step of the reaction. The electron-withdrawing nature of the cyano group can influence the rate of this step.

-

Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram: The Palladium-Catalyzed Cross-Coupling Cycle

Caption: A generalized representation of the palladium catalytic cycle.

Key Considerations for Benzyl 2-bromo-5-cyanobenzoate

The specific functionalities of benzyl 2-bromo-5-cyanobenzoate warrant careful consideration when designing a cross-coupling protocol:

-

Electron-Deficient Aryl Bromide: The presence of the electron-withdrawing cyano group makes the aryl bromide more susceptible to oxidative addition. This can sometimes lead to faster reaction rates.

-

Functional Group Tolerance: The benzyl ester and cyano groups are generally well-tolerated in many palladium-catalyzed reactions.[3] However, the choice of base is crucial to avoid hydrolysis of the ester or unwanted side reactions with the nitrile. Weaker inorganic bases like potassium carbonate or potassium phosphate are often preferred over strong bases like sodium tert-butoxide, especially at elevated temperatures.

-

Steric Hindrance: The bromine atom is ortho to the bulky benzyl ester group, which can introduce some steric hindrance. The choice of a suitable bulky phosphine ligand is often necessary to promote efficient oxidative addition and subsequent steps in the catalytic cycle.

Application Protocols

The following protocols are designed as robust starting points for the cross-coupling of benzyl 2-bromo-5-cyanobenzoate with a variety of nucleophilic partners. Optimization of reaction parameters (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[1][4]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Benzyl 2-bromo-5-cyanobenzoate with Phenylboronic Acid

Materials:

-

Benzyl 2-bromo-5-cyanobenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add benzyl 2-bromo-5-cyanobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed toluene and deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes oxidative addition and is effective for sterically hindered substrates. |

| Base | K₂CO₃ | A mild inorganic base that is less likely to cause ester hydrolysis. |

| Solvent | Toluene/H₂O | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. |

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[5][6]

Protocol: Buchwald-Hartwig Amination of Benzyl 2-bromo-5-cyanobenzoate with Morpholine

Materials:

-

Benzyl 2-bromo-5-cyanobenzoate

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Toluene or Dioxane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) to a dry Schlenk flask.

-

Add benzyl 2-bromo-5-cyanobenzoate (1.0 equiv) and the base (sodium tert-butoxide, 1.4 equiv, or cesium carbonate, 1.5 equiv).

-

Remove the flask from the glovebox and add the solvent (toluene or dioxane) and morpholine (1.2 equiv) under an inert atmosphere.

-

Heat the reaction mixture to 90-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract with an organic solvent, wash with brine, and dry over an anhydrous drying agent.

-

Filter, concentrate, and purify by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / XPhos | XPhos is a highly active ligand for C-N bond formation, particularly with challenging substrates. |

| Base | NaOtBu or Cs₂CO₃ | NaOtBu is a strong base effective for many aminations. Cs₂CO₃ is a milder alternative to minimize ester hydrolysis. |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are required for this reaction. |

| Temperature | 90-110 °C | Higher temperatures are often necessary to drive the reaction to completion. |

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the synthesis of aryl alkynes from aryl halides and terminal alkynes.[7][8] A copper-free protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.

Protocol: Copper-Free Sonogashira Coupling of Benzyl 2-bromo-5-cyanobenzoate with Phenylacetylene

Materials:

-

Benzyl 2-bromo-5-cyanobenzoate

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Triphenylphosphine (PPh₃)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add benzyl 2-bromo-5-cyanobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and PPh₃ (0.06 equiv).

-

Evacuate and backfill with an inert gas.

-

Add the solvent (THF or DMF), the base (DIPEA or TEA, 2.0-3.0 equiv), and phenylacetylene (1.5 equiv).

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress.

-

Upon completion, cool to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, concentrate, and purify by flash column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst | PdCl₂(PPh₃)₂ / PPh₃ | A common and effective catalyst system for copper-free Sonogashira couplings. |

| Base | DIPEA or TEA | Acts as both a base and a solvent in some cases, and is crucial for the catalytic cycle. |

| Solvent | THF or DMF | Polar aprotic solvents that facilitate the reaction. |

| Temperature | 60-80 °C | Milder conditions are often sufficient for Sonogashira couplings. |

Troubleshooting and Optimization

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst and ligands are of high quality and handled under inert conditions to prevent deactivation.

-

Insufficient Temperature: Gradually increase the reaction temperature.

-

Incorrect Base: The choice of base is critical. For Suzuki and Sonogashira, ensure the base is strong enough. For Buchwald-Hartwig, a stronger base might be needed if a weaker one fails.

-

-

Side Product Formation:

-

Homocoupling: In Suzuki reactions, this can be due to oxygen contamination. Ensure thorough degassing of solvents. In Sonogashira, consider a copper-free protocol if not already in use.

-

Ester Hydrolysis: Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and lower the reaction temperature if possible.

-

Protodebromination (loss of bromine): This can occur if there is a source of protons in the reaction. Ensure anhydrous conditions and consider a different solvent or base.

-

Conclusion

The palladium-catalyzed cross-coupling of benzyl 2-bromo-5-cyanobenzoate is a highly effective strategy for the synthesis of a wide range of functionalized molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can leverage this versatile building block to accelerate their discovery and development programs. The protocols provided in this guide serve as a solid foundation for further exploration and optimization, paving the way for the creation of novel chemical entities with potential applications in medicine and materials science.

References

-

Hoechst developed first commercial scale Suzuki coupling process used for 2-cyano-4'-methylbiphenyl (o-tolylbenzo- nitrile) via cross coupling reaction of p-tolylboronic acid and 2-chlorobenzonitrile at 120 OC. Pd(OAc)2 is used as catalyst.

-

Chausset-Boissaire, L.; Ghozati, K.; LaBine, E.; Chen,. J.L.-Y.; Aggarwal, V.K.; Crudden, C.M.. Enantiospecific, regioselective cross-coupling reactions of secondary allylic boronic esters. Chem. Eur. J. 2013, 19, 17698.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

-

Grokipedia. Buchwald–Hartwig amination.

-

Wikipedia. Sonogashira coupling.

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

-

ACS Publications. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

-

Chemistry LibreTexts. Sonogashira Coupling.

-

MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

-

Alfa Chemistry. Heck Reaction.

-

Wikipedia. Buchwald–Hartwig amination.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. grokipedia.com [grokipedia.com]

- 4. old.rrjournals.com [old.rrjournals.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl 2-bromo-5-cyanobenzoate

Welcome to the dedicated technical support guide for the purification of Benzyl 2-bromo-5-cyanobenzoate. This resource is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in a high state of purity for downstream applications. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for Benzyl 2-bromo-5-cyanobenzoate.

Q1: What are the most common impurities encountered in crude Benzyl 2-bromo-5-cyanobenzoate?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, synthesis involves the esterification of 2-bromo-5-cyanobenzoic acid with benzyl alcohol or benzyl bromide. Therefore, common impurities include:

-

Unreacted Starting Materials: 2-bromo-5-cyanobenzoic acid, benzyl alcohol, or benzyl bromide.

-

Isomeric Byproducts: Positional isomers, such as 3-bromo- or 5-bromo-2-chlorobenzoic acid derivatives, can arise during the synthesis of the benzoic acid precursor, carrying through to the final product.[1][2]

-

Hydrolysis Products: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which can revert the product to 2-bromo-5-cyanobenzoic acid.[3]

-

Debenzylation Products: Cleavage of the benzyl ether can occur, leading to the formation of 2-bromo-5-cyanobenzoic acid and toluene-related byproducts.[4][5][6]

-

Solvents and Reagents: Residual solvents from the reaction or work-up (e.g., DMF, toluene, dichloromethane) and un-quenched reagents.

Q2: What are the primary laboratory-scale methods for purifying Benzyl 2-bromo-5-cyanobenzoate?

A2: The three principal methods, often used in sequence, are:

-

Liquid-Liquid Extraction: Excellent for removing acidic or basic impurities. For example, an aqueous bicarbonate wash will selectively remove unreacted 2-bromo-5-cyanobenzoic acid by converting it to its water-soluble carboxylate salt.[7]

-

Recrystallization: A powerful technique for removing small amounts of impurities from a solid product, assuming a suitable solvent can be identified. Alcohols (methanol, ethanol, isopropanol) and mixed solvent systems (e.g., acetic acid/water, ethyl acetate/hexanes) are often effective for similar aromatic acids and esters.[8][9][10][11]

-

Silica Gel Column Chromatography: The most versatile method for separating compounds with different polarities. It is highly effective for removing impurities that are structurally similar to the desired product.[12]

Q3: How do I choose the most appropriate purification method for my sample?

A3: The optimal strategy depends on the initial purity of your crude material and the nature of the impurities. The workflow below provides a general decision-making framework.

Caption: Decision workflow for selecting a purification method.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of methods provides the most comprehensive assessment:

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting trace impurities.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product and identifying any structural isomers or residual solvents.[13]

-

Thin-Layer Chromatography (TLC): A rapid and cost-effective tool for monitoring reaction progress and the effectiveness of purification steps like column chromatography.[4]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical Q&A format.

Problem: My product oiled out or failed to crystallize during recrystallization.

-

Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What went wrong and how can I fix it?

-

Answer & Troubleshooting Steps:

-

Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point. This is common with impure samples, as impurities can depress the melting point of the mixture. It can also be caused by using too little solvent or cooling the solution too rapidly.

-

Solution 1 (Re-heat and Add More Solvent): Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to ensure the solution is no longer supersaturated.

-

Solution 2 (Slow Cooling): Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes oil formation, while slow cooling encourages the growth of well-defined crystals.

-

Solution 3 (Scratching): If crystals are slow to form, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Solution 4 (Seed Crystal): If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

-

Problem: After a basic aqueous wash, my yield is very low.

-

Question: I performed a wash with sodium bicarbonate to remove the starting acid, but I lost most of my product. Why did this happen?

-

Answer & Troubleshooting Steps:

-

Causality: While the intended purpose is to deprotonate the carboxylic acid, a sufficiently high pH can catalyze the hydrolysis of the benzyl ester, converting your desired product into the water-soluble carboxylate salt, which is then lost to the aqueous layer.[7]

-

Solution 1 (Use a Weaker Base): Use a 5% aqueous sodium bicarbonate (NaHCO₃) solution, which is sufficiently basic to deprotonate the carboxylic acid but generally mild enough to avoid significant ester hydrolysis at room temperature. Avoid stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for this step.

-

Solution 2 (Control Temperature and Time): Perform the extraction quickly and at room temperature or below. Do not let the organic and basic aqueous layers sit in contact for extended periods.

-

Solution 3 (Back-Extraction): If you suspect product loss due to hydrolysis, you can attempt to recover it. Acidify the basic aqueous layer with cold 1M HCl to a pH of ~2-3. The hydrolyzed acid product will precipitate. Extract this aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the 2-bromo-5-cyanobenzoic acid.[7]

-

Problem: Poor separation during silica gel column chromatography.

-

Question: My compounds are co-eluting from the column, or the bands are very broad. How can I improve my separation?

-

Answer & Troubleshooting Steps:

-

Causality: Poor separation results from an inappropriate choice of mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front (low Rf on TLC). If it is not polar enough, all compounds will remain adsorbed to the silica gel (high Rf). Broad bands can result from poor column packing or overloading the column with the sample.

-

Solution 1 (Optimize Eluent System via TLC): Before running the column, test solvent systems using TLC. The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for the desired product. A common starting point for esters like this is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).

-

Solution 2 (Use a Gradient Elution): Start the column with a less polar solvent mixture to elute non-polar impurities. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to then elute your product, leaving more polar impurities behind on the column.

-

Solution 3 (Check Column Loading): As a rule of thumb, the amount of crude material loaded should not exceed 1-5% of the mass of the silica gel (e.g., for 100 g of silica, load 1-5 g of crude product). Overloading leads to significant band broadening and poor separation.

-

Section 3: Standardized Purification Protocols

Protocol A: Recrystallization from an Isopropanol/Water System

This protocol is effective when the crude product is >90% pure and the primary impurities are soluble in the solvent system.

-

Place the crude Benzyl 2-bromo-5-cyanobenzoate in an Erlenmeyer flask.

-

Add the minimum amount of hot isopropanol required to fully dissolve the solid at the solvent's boiling point.

-

While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

-

Add a few drops of hot isopropanol to redissolve the precipitate and make the solution clear again.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold isopropanol/water mixture.

-

Dry the purified crystals under vacuum.

Protocol B: Liquid-Liquid Extraction for Acidic Impurity Removal

This is a crucial pre-purification step to remove unreacted 2-bromo-5-cyanobenzoic acid.

-

Dissolve the crude product in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.[13]

-

Add an equal volume of a 5% aqueous sodium bicarbonate solution to the separatory funnel.

-

Stopper the funnel and shake gently, periodically venting to release any pressure generated from CO₂ evolution.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Repeat the wash with the 5% sodium bicarbonate solution one more time.

-

Wash the organic layer with an equal volume of water, followed by an equal volume of saturated sodium chloride solution (brine) to remove residual water.[11]

-

Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter away the drying agent and concentrate the solvent by rotary evaporation to yield the crude product, now free of acidic impurities.

Section 4: Data Summary

Table 1: Solvent Selection Guide for Purification

This table provides guidance on selecting solvents for various purification techniques based on the properties of chemically similar compounds.

| Solvent | Boiling Point (°C) | Polarity | Application Notes |

| Hexanes / Petroleum Ether | 60-90 | Very Low | Good for eluting non-polar impurities in column chromatography. Can be used as an anti-solvent in recrystallization with a more polar solvent. |

| Dichloromethane (DCM) | 40 | Low | A common solvent for dissolving crude product for column chromatography or extraction.[10] |

| Ethyl Acetate (EtOAc) | 77 | Medium | Excellent general-purpose solvent for extraction and as a polar component in chromatography eluents.[11] Good for dissolving the product during recrystallization. |

| Isopropanol | 82 | Medium-High | A common and effective solvent for recrystallization of related aromatic compounds.[9] |

| Ethanol / Methanol | 78 / 65 | High | Often used for recrystallization, sometimes in combination with water.[8][10] Note: Can potentially transesterify the product under certain conditions. |

| Water | 100 | Very High | Used as an anti-solvent in recrystallization and for aqueous washes during extraction. The product is expected to be insoluble in water.[14][15] |